MS 28
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Overview
Description
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, a piperidine ring, and a furan ring, which are linked through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide typically involves the following steps:
Formation of the Pyridine Intermediate: The 4-methylpyridine can be synthesized through the alkylation of pyridine with methyl iodide under basic conditions.
Formation of the Piperidine Intermediate: The 1-phenethyl-4-piperidine can be synthesized through the reduction of 1-phenethyl-4-piperidone using a reducing agent such as sodium borohydride.
Coupling Reaction: The pyridine and piperidine intermediates are coupled with 2-furoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
117523-45-2 |
---|---|
Molecular Formula |
C24H27N3O2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-19-9-13-25-23(18-19)27(24(28)22-8-5-17-29-22)21-11-15-26(16-12-21)14-10-20-6-3-2-4-7-20/h2-9,13,17-18,21H,10-12,14-16H2,1H3 |
InChI Key |
NQCPDEKEHVGSIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Key on ui other cas no. |
117523-45-2 |
Synonyms |
MS 28 MS-28 MS28 N-(2-(4-methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide |
Origin of Product |
United States |
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